molecular formula C10H11FO3 B583160 Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate CAS No. 124980-98-9

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

Cat. No.: B583160
CAS No.: 124980-98-9
M. Wt: 198.193
InChI Key: OKWFDTMQPLAWLR-SECBINFHSA-N
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Description

Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropionate moiety

Scientific Research Applications

Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Safety and Hazards

The safety and hazards associated with “Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate” are not specified in the search results .

Future Directions

The future directions for the study of “Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate typically involves the esterification of ®-3-(4-fluorophenyl)-2-hydroxypropionic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.

Types of Reactions:

    Oxidation: Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropionate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • Methyl ®-3-(4-chlorophenyl)-2-hydroxypropionate
  • Methyl ®-3-(4-bromophenyl)-2-hydroxypropionate
  • Methyl ®-3-(4-methylphenyl)-2-hydroxypropionate

Comparison: Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits different reactivity and biological activity. The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWFDTMQPLAWLR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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